Dual-Pharmacophore Differentiation: Combined Human Synovial sPLA₂ Inhibition and Thromboxane A₂ Receptor Antagonism vs. Single-Target Comparators
5-Hydroxy-3-vinyl-2(5H)-furanone is described as a potent and selective inhibitor of human synovial phospholipase A₂ (type II sPLA₂) and, uniquely among butenolide natural products, also acts as a thromboxane A₂ (TXA₂) receptor antagonist, inhibiting U46619-induced human platelet aggregation with an IC₅₀ of 2.5 µg/mL (16.45 µM) [1][2]. The reference sPLA₂ inhibitor manoalide (MW 416.56 Da) inhibits human synovial fluid PLA₂ with reported IC₅₀ values of 0.2 µM (DPPC substrate) and 0.02 µM (E. coli substrate) but has no reported TXA₂ receptor antagonist activity [3]. The dual pharmacology of 5-hydroxy-3-vinyl-2(5H)-furanone represents a mechanistically distinct profile: simultaneous blockade of arachidonic acid mobilization (via sPLA₂) and TXA₂-mediated platelet activation cannot be achieved with manoalide, petrosaspongiolides, or cacospongionolide B alone. This dual mechanism may offer differentiated utility in experimental models where both inflammatory eicosanoid production and TXA₂-driven platelet responses must be interrogated.
| Evidence Dimension | Mechanism of action (sPLA₂ inhibition + TXA₂ receptor antagonism) |
|---|---|
| Target Compound Data | Human synovial sPLA₂ inhibitor (potent, selective); U46619-induced human platelet aggregation IC₅₀ = 2.5 µg/mL (16.45 µM); TXA₂ receptor antagonist |
| Comparator Or Baseline | Manoalide: human synovial fluid PLA₂ IC₅₀ = 0.2 µM (DPPC) / 0.02 µM (E. coli substrate); no TXA₂ receptor antagonism reported |
| Quantified Difference | Target compound possesses dual pharmacology (sPLA₂ + TXA₂ receptor); manoalide is single-target (sPLA₂ only). Platelet aggregation IC₅₀ values are not directly comparable due to different assay endpoints (receptor antagonism vs. enzyme inhibition). |
| Conditions | Target: U46619-induced aggregation in human blood platelets (Lorenzen et al. 1995); Comparator: human synovial fluid PLA₂, DPPC and E. coli substrates (Glaser & Jacobs 1990) |
Why This Matters
For researchers requiring simultaneous interrogation of sPLA₂-driven eicosanoid pathways and TXA₂-mediated platelet signaling, this compound provides a single-agent tool unavailable with manoalide or other marine-derived γ-hydroxybutenolides.
- [1] Lorenzen K, Anke T, Konetschny-Rapp S, Scheuer W. 5-hydroxy-3-vinyl-2(5H)-furanone—a new inhibitor of human synovial phospholipase A2 and platelet aggregation from fermentations of a Calyptella species (basidiomycetes). Z Naturforsch C J Biosci. 1995;50(5-6):403-409. PMID: 7546033. View Source
- [2] Virascience. 5-hydroxy-3-vinyl-2(5H)-furanone—a new inhibitor of human synovial phospholipase A2 and platelet aggregation: abstract summary with IC₅₀ data. Document ID 1d7d6d92a3da70eace3087e9cded59ddefc1a4da. View Source
- [3] Glaser KB, Jacobs RS. Inactivation of human synovial fluid phospholipase A₂ by the marine natural product, manoalide. Biochem Pharmacol. 1990;39(11):1699-1706. PMID: 2344374. IC₅₀ values: 0.2 µM (DPPC), 0.02 µM (E. coli). View Source
